molecular formula C11H17ClN2O2 B180101 Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride CAS No. 162576-01-4

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Cat. No. B180101
M. Wt: 244.72 g/mol
InChI Key: UXWLBNDYLILRTJ-UHFFFAOYSA-N
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Description

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, also known as BAMCH, is an organic compound with a wide range of applications in research and industry. BAMCH has been used as a reagent in the synthesis of compounds, as a catalyst in chemical reactions, and as a stabilizing agent in biological systems. BAMCH is also used in the study of biochemical and physiological processes, and has been found to have a range of beneficial effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 2-aminoethanol, followed by reaction with methylamine and hydrochloric acid.

Starting Materials
Benzyl chloroformate, 2-aminoethanol, Methylamine, Hydrochloric acid

Reaction
Step 1: Benzyl chloroformate is reacted with 2-aminoethanol in the presence of a base such as triethylamine to yield benzyl (2-hydroxyethyl)carbamate., Step 2: Methylamine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to yield benzyl (2-aminoethyl)carbamate., Step 3: Hydrochloric acid is added to the reaction mixture to protonate the amine group and yield Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.

Scientific Research Applications

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and has been found to be effective in the stabilization of proteins and other biological molecules. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has also been used in the study of biochemical and physiological processes, and has been found to have a range of beneficial effects.

Mechanism Of Action

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is thought to act as a chelating agent, binding to metal ions and preventing them from participating in chemical reactions. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is also thought to interact with proteins, helping to stabilize them and preventing them from being degraded.

Biochemical And Physiological Effects

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has been found to have a range of beneficial effects on biochemical and physiological processes. It has been found to be an effective stabilizer of proteins, preventing them from being degraded. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has also been found to have a protective effect on cells, helping to prevent damage caused by oxidative stress. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has also been found to have an anti-inflammatory effect, helping to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

The use of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride in laboratory experiments offers a number of advantages. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is relatively inexpensive and easy to obtain, and it can be used in a wide range of reactions. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is also relatively non-toxic, making it a safe choice for laboratory experiments. The main limitation of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

There are a number of potential future directions for research involving Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential applications in the synthesis of organic compounds and pharmaceuticals. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could also be studied for its potential applications in the stabilization of proteins and other biological molecules. Additionally, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential effects on biochemical and physiological processes, such as inflammation and oxidative stress. Finally, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential applications in drug delivery, as it could be used to target drugs to specific cells and tissues.

properties

IUPAC Name

benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWLBNDYLILRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597051
Record name Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

CAS RN

162576-01-4
Record name Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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